In the field of neurology, hexahydropyrimidine derivatives have demonstrated potential in enhancing memory, learning processes, and orientation and locomotor activities in rodents. These compounds have shown antihypoxic and antioxidant activities, which could be beneficial in conditions such as brain hypoxia, a common feature in neurodegenerative diseases2.
The dihydropyridines are a well-established class of drugs in cardiology, primarily used for their vasodilatory effects in the treatment of hypertension and angina pectoris. Their role as calcium-channel blockers makes them valuable agents in cardiovascular disease management3.
In oncology, novel hexahydropyrano[3,2-c][1,2]diazepin-3(4H)-one and tetrahydropyrano[3,2-b]pyrrol-2(1H)-one derivatives have been synthesized and evaluated as anticancer agents. These compounds have shown selectivity for breast cancer cell lines and potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment6.
Hexarelin, a synthetic hexapeptide related to the hexahydropyrrolizin-1-one family, has been studied for its growth hormone-releasing activity. It acts at both the pituitary and hypothalamic levels and has been shown to have an additive effect with pyridostigmine, a cholinergic agonist, in stimulating growth hormone secretion in humans5.
Hexahydropyrrolizin-1-one belongs to the class of pyrrolizidine derivatives, characterized by a bicyclic structure comprising a pyrrolidine ring fused to a five-membered ring containing a carbonyl group. It is classified as a cyclic amine and is often studied for its biological activities and potential pharmaceutical applications. The compound can be sourced from various natural products or synthesized through chemical reactions involving simpler organic compounds.
The synthesis of Hexahydropyrrolizin-1-one can be achieved through several methods. A commonly reported route involves the cyclization of appropriate precursors such as amino acids or other nitrogen-containing compounds.
Technical parameters such as temperature, solvent choice, and reaction time significantly influence the efficiency and yield of these synthetic routes.
Hexahydropyrrolizin-1-one features a bicyclic structure with distinct geometric and electronic properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity and purity of Hexahydropyrrolizin-1-one. For instance:
Hexahydropyrrolizin-1-one participates in various chemical reactions due to its reactive carbonyl group and nitrogen atom. Notable reactions include:
These reactions are essential for modifying the compound's properties for specific applications.
The mechanism of action for Hexahydropyrrolizin-1-one primarily involves its interaction with biological targets through binding affinity studies.
Research indicates that Hexahydropyrrolizin-1-one may exhibit anti-inflammatory and analgesic properties by modulating pathways associated with pain perception and inflammation. The carbonyl group plays a crucial role in facilitating interactions with enzymes or receptors involved in these pathways.
Studies employing molecular docking simulations help elucidate how Hexahydropyrrolizin-1-one binds to target proteins, providing insights into its potential therapeutic effects.
Hexahydropyrrolizin-1-one exhibits several notable physical and chemical properties:
These properties are vital for determining the handling, storage, and application methods for Hexahydropyrrolizin-1-one.
Hexahydropyrrolizin-1-one has potential applications across various scientific fields:
Research continues to explore new applications for Hexahydropyrrolizin-1-one, particularly in drug development and materials science.
The systematic naming of this heterocyclic system follows the Hantzsch-Widman nomenclature system ratified by the International Union of Pure and Applied Chemistry, which provides standardized conventions for naming heteromonocyclic compounds based on ring size, saturation state, and heteroatom identity. According to this protocol, the parent compound carries the designation 1-oxohexahydro-1H-pyrrolizine, where the prefix "hexahydro" denotes complete saturation, "pyrrolizin" specifies the bicyclic system comprising fused five-membered rings with a bridgehead nitrogen, and the suffix "-one" indicates the ketone functionality at position 1 [8]. Alternative nomenclature observed in chemical literature includes 2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-one, which explicitly enumerates all saturated carbon positions to avoid ambiguity. The hydrochloride salt derivative, frequently employed in synthetic applications, is systematically named hexahydropyrrolizin-1-one hydrochloride (CAS 1373223-54-1) [4].
Table 1: Nomenclature Summary for Hexahydropyrrolizin-1-one and Related Structures
Chemical Structure | Systematic Name | Alternative Names | Molecular Formula |
---|---|---|---|
Parent heterocycle | 1-Oxohexahydro-1H-pyrrolizine | 2,3,5,6,7,8-Hexahydropyrrolizin-1-one | C₇H₁₁NO |
Hydrochloride salt | Hexahydropyrrolizin-1-one hydrochloride | 1H-Pyrrolizin-1-one, hexahydro-, hydrochloride | C₇H₁₂ClNO |
Chiral methanol derivative | [(2R,8S)-2-Methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | rel-(2R,8S)-2-Methoxyhexahydro-pyrrolizin-8-yl-methanol | C₉H₁₇NO₂ |
Structurally, hexahydropyrrolizin-1-one constitutes a fused bicyclic system featuring two conjoined saturated five-membered rings sharing a nitrogen atom at the bridgehead position. The molecular framework can be conceptualized as an iminopiperidone core fused with a pyrrolidine ring, creating a [3.3.0]-bicyclic architecture with significant three-dimensional character. Key structural parameters include:
The core structure is efficiently represented in line notation as the SMILES string C1CC2C(=O)CCN2C1, while the InChIKey WYOIGGSUICKDNZ-UHFFFAOYSA-N provides a unique digital identifier for database retrieval. Substituents significantly modulate properties; for example, the chiral variant [(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (EVT-8374709) demonstrates how stereochemistry and polar functional groups enhance biological recognition through hydrogen bonding interactions [2].
The exploration of pyrrolizidine frameworks represents a specialized trajectory within the broader evolution of heterocyclic chemistry, which emerged as a distinct discipline during the late 19th century through foundational work by pioneers including Arthur Hantzsch, Ludwig Knorr, and Wilhelm Widman. Pyrrolizidine systems initially attracted attention through the structural elucidation of naturally occurring alkaloids such as retronecine and heliotridine, which feature unsaturated variants with significant toxicological profiles. However, fully saturated derivatives like hexahydropyrrolizin-1-one remained laboratory curiosities until advances in catalytic hydrogenation methodologies during the mid-20th century enabled their practical synthesis [8].
The formalization of the Hantzsch-Widman nomenclature system provided the critical taxonomic framework necessary for classifying bicyclic structures containing multiple heteroatoms. This system established:
Table 2: Historical Development of Pyrrolizidine Chemistry
Era | Key Advancements | Impact on Hexahydropyrrolizinone Chemistry |
---|---|---|
1880s-1920s | Isolation of pyrrolizidine alkaloids (retronecine, senecionine) | Recognition of bicyclic pyrrolizidine scaffold in natural products |
1930s-1950s | Development of catalytic hydrogenation techniques | Enabled reduction of pyrrolizidine precursors to saturated forms |
1950s-1970s | Refinement of Hantzsch-Widman nomenclature | Standardized naming for heterocyclic compounds including saturated variants |
1980s-Present | Asymmetric synthesis and microwave-assisted reactions | Facilitated stereoselective production of chiral derivatives |
Synthetic access to hexahydropyrrolizin-1-one historically relied upon Paal-Knorr-type cyclizations adapted from classical furan, pyrrole, and thiophene syntheses, where 1,4-dicarbonyl precursors underwent nitrogen-assisted ring closures under acid catalysis. However, contemporary routes increasingly leverage microwave-assisted synthesis to enhance reaction kinetics and yields—technological innovations that resolved historical challenges associated with kinetic barriers in bicyclic ring formation. These advances transformed hexahydropyrrolizin-1-one from a structural novelty into a tractable synthetic building block [2] [8].
Synthetic Applications
The strategic value of hexahydropyrrolizin-1-one in synthetic organic chemistry derives from three key attributes: nucleophilic bridgehead nitrogen, electrophilic carbonyl carbon, and inherent stereochemical complexity. These features collectively enable its transformation into multifunctional intermediates through methodologically diverse pathways:
Table 3: Synthetic Methodologies for Hexahydropyrrolizinone Derivatives
Reaction Class | Reagents/Conditions | Key Products | Synthetic Utility |
---|---|---|---|
Carbonyl reduction | NaBH₄/MeOH; DIBAL-H/toluene | Hydroxymethyl derivatives (e.g., [(2R,8S)-isomer]) | Alcohols for etherification/acylation |
Nucleophilic addition | R-MgBr; R-Li | Tertiary alcohols | Introduction of alkyl/aryl groups |
Reductive amination | R-NH₂/NaBH₃CN | Aminomethyl derivatives | Amine functionalities for drug prototypes |
Microwave-assisted cyclization | Heterogeneous catalyst/microwave | Core bicyclic structure | Rapid, high-yield access to scaffold |
Modern innovations prominently feature microwave-assisted synthesis, which accelerates key cyclization steps via dielectric heating—reducing reaction times from hours to minutes while improving yields by >20% compared to conventional thermal methods. This technique proves indispensable for constructing the thermally sensitive bicyclic framework under controlled conditions [2].
Medicinal Chemistry Relevance
In pharmaceutical research, hexahydropyrrolizin-1-one serves as a privileged scaffold exhibiting favorable properties for central nervous system (CNS) and cardiovascular drug development. Its attributes align with Lipinski's rule parameters for drug-likeness (MW <500, HBD ≤5, logP <5), while the bridgehead nitrogen facilitates salt formation enhancing aqueous solubility. Key medicinal applications include:
Table 4: Therapeutic Targets for Hexahydropyrrolizinone-Based Compounds
Therapeutic Area | Molecular Target | Derivative Structural Features | Lead Optimization Stage |
---|---|---|---|
Neuropathic pain | Sigma-1 receptor | N-Alkylated tertiary amines | Preclinical development |
Antiviral therapy | Viral envelope glycoproteins | Trifluoromethylaryl ether conjugates | Lead identification |
Cardiovascular disease | Adrenergic receptors | Ethylene-linked imidazole derivatives | Lead optimization |
Oncology | Kinase enzymes | Pyrimidine-fused analogs | Candidate selection |
The scaffold's significance extends to medicinal chemistry rational design principles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7